molecular formula C20H19NO B12606367 N-Benzyl-2-benzylidenehex-4-ynamide CAS No. 881205-81-8

N-Benzyl-2-benzylidenehex-4-ynamide

Katalognummer: B12606367
CAS-Nummer: 881205-81-8
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: ILZNOJSXMKMIKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-benzylidenehex-4-ynamide is a chemical compound with the molecular formula C20H19NO It is characterized by the presence of a benzyl group attached to a benzylidenehex-4-ynamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-benzylidenehex-4-ynamide typically involves the condensation of benzylamine with benzylidenehex-4-ynal under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or ruthenium, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-benzylidenehex-4-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions yield benzylidene derivatives, while reduction reactions produce benzylhex-4-ynamide. Substitution reactions result in various substituted benzyl and benzylidene compounds .

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-benzylidenehex-4-ynamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-Benzyl-2-benzylidenehex-4-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Benzyl-2-benzylidenehex-4-ynamide include:

  • N-Benzylideneaniline
  • N-Benzylbenzamide
  • N-Benzylhex-4-ynamide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

881205-81-8

Molekularformel

C20H19NO

Molekulargewicht

289.4 g/mol

IUPAC-Name

N-benzyl-2-benzylidenehex-4-ynamide

InChI

InChI=1S/C20H19NO/c1-2-3-14-19(15-17-10-6-4-7-11-17)20(22)21-16-18-12-8-5-9-13-18/h4-13,15H,14,16H2,1H3,(H,21,22)

InChI-Schlüssel

ILZNOJSXMKMIKJ-UHFFFAOYSA-N

Kanonische SMILES

CC#CCC(=CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.